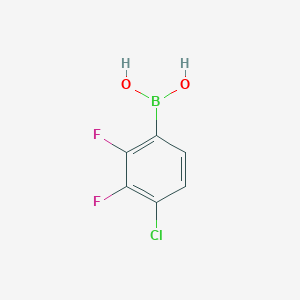

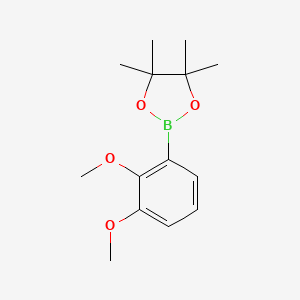

Acide 4-chloro-2,3-difluorophénylboronique

Vue d'ensemble

Description

4-Chloro-2,3-difluorophenylboronic acid is a boronic acid derivative . It is used as an intermediate for pharmaceuticals and agrochemicals .

Synthesis Analysis

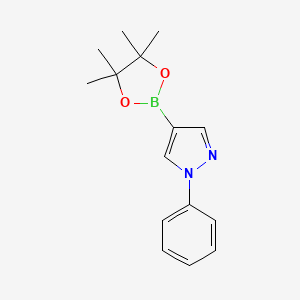

The synthesis of 4-Chloro-2,3-difluorophenylboronic acid can be achieved from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water . Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis

The molecular formula of 4-Chloro-2,3-difluorophenylboronic acid is C6H4BClF2O2 . Its average mass is 192.356 Da and its monoisotopic mass is 191.996094 Da .Chemical Reactions Analysis

4-Chloro-2,3-difluorophenylboronic acid can participate in Suzuki-Miyaura cross-coupling reactions . It can also undergo protodeboronation .Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Acide 4-chloro-2,3-difluorophénylboronique: est un réactif essentiel dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est une pierre angulaire de la synthèse organique, permettant la formation de liaisons carbone-carbone entre divers acides boroniques aryles ou vinyles et des halogénures ou triflates aryles ou vinyles. Les composés biaryles résultants sont des structures fondamentales dans les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques.

Études de protodéboronation

Le composé a été utilisé dans l'étude de la protodéboronation, un processus qui implique l'élimination de la partie bore des esters boroniques . Cela est particulièrement important dans la synthèse de molécules complexes où le groupe bore est un groupement temporaire qui doit être éliminé sans affecter le reste de la structure de la molécule.

Réactions de croisement radical-polaire

Dans les réactions de croisement radical-polaire, l'this compound agit comme un élément constitutif qui peut introduire un groupe difluorophényle dans une molécule . Ces réactions sont utiles pour créer des molécules aux propriétés nouvelles, ce qui peut être important dans le développement de nouveaux matériaux et médicaments.

Homologation et couplages croisés conjonctifs

Le dérivé d'acide boronique est utilisé dans les processus d'homologation et les couplages croisés conjonctifs . Ces méthodes étendent la chaîne carbonée d'une molécule, fournissant une voie pour synthétiser des composés organiques plus grands et plus complexes. Ceci est particulièrement utile dans le domaine de la chimie organique synthétique.

Synthèse de dérivés biaryles fluorés

Les dérivés biaryles fluorés sont synthétisés en utilisant l'this compound via des réactions de couplage croisé de Suzuki avec des halogénures d'aryle et d'hétéroaryle . Ces dérivés sont importants en chimie médicinale en raison des propriétés uniques conférées par les atomes de fluor, telles qu'une stabilité accrue et une lipophilie accrue.

Développement de matériaux phosphorescents

Cet acide boronique est impliqué dans la synthèse de matériaux phosphorescents, qui sont utilisés dans le développement de diodes électroluminescentes organiques (OLED) . L'introduction du groupe difluorophényle peut modifier les propriétés électroniques du matériau, améliorant ses caractéristiques d'émission.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-2,3-difluorophenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group, becoming oxidized in the process . In the transmetalation step, the 4-Chloro-2,3-difluorophenylboronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 4-Chloro-2,3-difluorophenylboronic acid . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The organoboron reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The primary result of the action of 4-Chloro-2,3-difluorophenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives .

Action Environment

The efficacy and stability of 4-Chloro-2,3-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . The specific reaction conditions, such as temperature and the presence of other reagents, can impact the efficiency of the reaction .

Analyse Biochimique

Biochemical Properties

4-Chloro-2,3-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds between aryl or vinyl halides and boronic acids. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boronic acid group transfers its organic group to the palladium complex . This interaction is crucial for the formation of biaryl compounds, which are important in pharmaceuticals and materials science.

Cellular Effects

The effects of 4-Chloro-2,3-difluorophenylboronic acid on various types of cells and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with enzymes and proteins that contain serine or threonine residues. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit serine proteases, which play a role in various cellular processes, including inflammation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-2,3-difluorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with biomolecules that contain hydroxyl groups, such as carbohydrates and nucleotides. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. Additionally, 4-Chloro-2,3-difluorophenylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2,3-difluorophenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that boronic acids can have sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic pathways . These effects are important for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of 4-Chloro-2,3-difluorophenylboronic acid in animal models vary with different dosages. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

4-Chloro-2,3-difluorophenylboronic acid is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s effects on metabolic pathways are important for understanding its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 4-Chloro-2,3-difluorophenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-Chloro-2,3-difluorophenylboronic acid is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. These localizations can affect the compound’s activity and function, including its ability to interact with specific biomolecules and modulate cellular processes .

Propriétés

IUPAC Name |

(4-chloro-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADBJOSUOMFYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

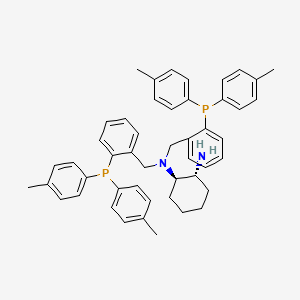

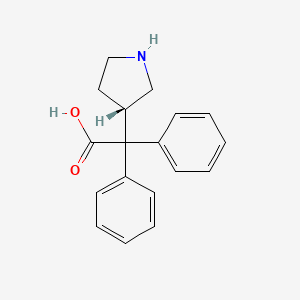

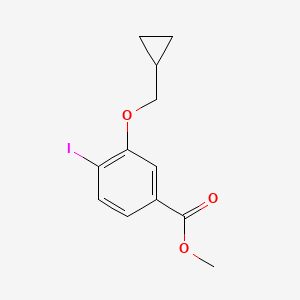

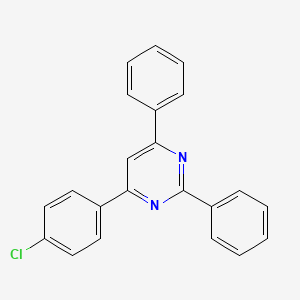

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate](/img/structure/B1456649.png)